molecular formula C14H20OS B7938030 3-(4-Tert-butylphenyl)thiolan-3-ol

3-(4-Tert-butylphenyl)thiolan-3-ol

Cat. No.: B7938030
M. Wt: 236.37 g/mol
InChI Key: QGSQPQJSKNWUMY-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)thiolan-3-ol is a specialized organic compound characterized by its unique structure, which includes a thiolane ring and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-butylphenyl)thiolan-3-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-tert-butylphenol and a suitable thiolating agent.

  • Thiolation Reaction: The phenol group is converted to a thiol group through a thiolation reaction, often using reagents like thiourea or hydrogen sulfide.

  • Cyclization: The resulting thiol compound undergoes cyclization to form the thiolane ring, which can be achieved under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is scaled up to meet commercial demands while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 3-(4-tert-butylphenyl)thiolan-3-ol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can be reduced to form thiol derivatives.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or iodine can be used, often in the presence of a catalyst.

  • Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

  • Oxidation Products: Disulfides, sulfonic acids, and sulfoxides.

  • Reduction Products: Thiol derivatives and reduced phenyl compounds.

  • Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

3-(4-tert-butylphenyl)thiolan-3-ol has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound can be used in studying protein interactions and enzyme inhibition.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(4-tert-butylphenyl)thiolan-3-ol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

3-(4-tert-butylphenyl)thiolan-3-ol is unique due to its specific structural features. Similar compounds include:

  • 4-tert-Butylphenol: Lacks the thiolane ring but shares the tert-butylphenyl group.

  • 3-(4-tert-Butylphenyl)propanal: Contains a similar phenyl group but with an aldehyde functional group instead of a thiolane ring.

Properties

IUPAC Name

3-(4-tert-butylphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20OS/c1-13(2,3)11-4-6-12(7-5-11)14(15)8-9-16-10-14/h4-7,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSQPQJSKNWUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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